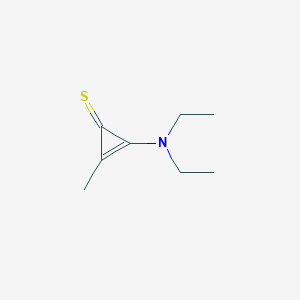
Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate is an organic compound with the molecular formula C₉H₁₆O₇. It is a derivative of butanoic acid and features multiple methoxy groups and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate typically involves the esterification of 2,2,4,4-tetramethoxy-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate involves its interaction with various molecular targets depending on the reaction it undergoes. For example, in ester hydrolysis, the compound interacts with water molecules and an acid or base catalyst to form the corresponding carboxylic acid and methanol. The pathways involved include nucleophilic attack on the carbonyl carbon and subsequent breakdown of the ester bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-oxobutanoate: Similar structure but lacks the multiple methoxy groups.
Ethyl 2,2,4,4-tetramethoxy-3-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2,2-dimethyl-3-oxobutanoate: Similar structure but with dimethyl groups instead of methoxy groups.
Uniqueness
Methyl 2,2,4,4-tetramethoxy-3-oxobutanoate is unique due to the presence of four methoxy groups, which significantly influence its reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications where such functional groups are required.
Propriétés
Numéro CAS |
90690-66-7 |
|---|---|
Formule moléculaire |
C9H16O7 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
methyl 2,2,4,4-tetramethoxy-3-oxobutanoate |
InChI |
InChI=1S/C9H16O7/c1-12-7(13-2)6(10)9(15-4,16-5)8(11)14-3/h7H,1-5H3 |
Clé InChI |
LMSAYIYQOBZWDM-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=O)C(C(=O)OC)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


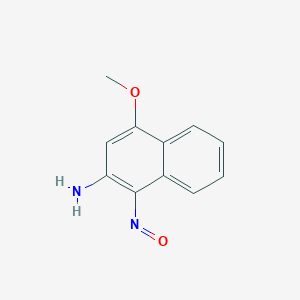
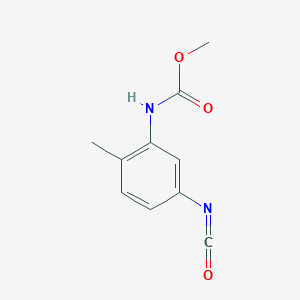
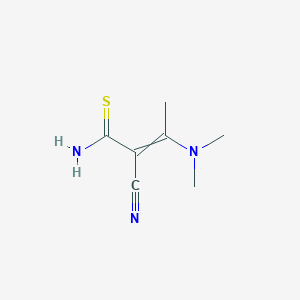
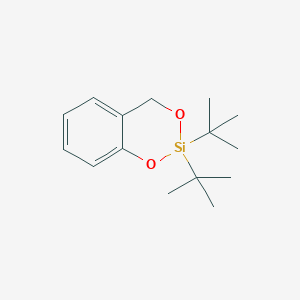

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B14372584.png)
![N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide](/img/structure/B14372591.png)

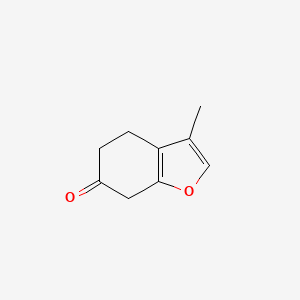
![3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372614.png)
![1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene](/img/structure/B14372622.png)
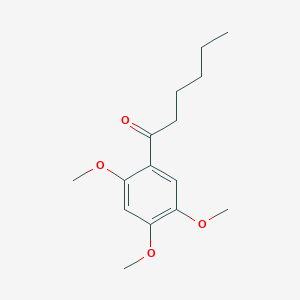
![4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one](/img/structure/B14372628.png)
